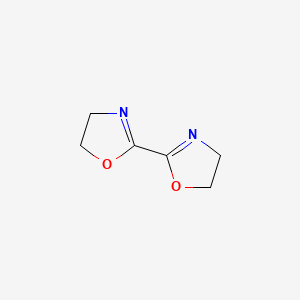

2,2'-Bis(2-oxazoline)

Description

The exact mass of the compound 2,2'-Bis(2-oxazoline) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137947. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2'-Bis(2-oxazoline) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Bis(2-oxazoline) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4,5-dihydro-1,3-oxazol-2-yl)-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-3-9-5(7-1)6-8-2-4-10-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKKCPPTESQGQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)C2=NCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60300634 | |

| Record name | 2,2'-Bis(2-oxazoline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36697-72-0 | |

| Record name | 36697-72-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Bis(2-oxazoline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2'-Bis(2-oxazoline): Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Bis(2-oxazoline) and its derivatives, commonly referred to as BOX ligands, represent a cornerstone class of organic compounds with significant utility in both synthetic chemistry and materials science.[1] Their rigid, C2-symmetric chiral scaffold has established them as "privileged ligands" in the field of asymmetric catalysis, enabling the synthesis of enantiomerically enriched molecules critical for drug development and other applications.[1][2] Furthermore, the reactivity of the oxazoline ring has led to their use as monomers and chain extenders in polymer chemistry, contributing to the development of advanced materials with tailored properties.[3] This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and key applications of 2,2'-bis(2-oxazoline).

Fundamental Properties of 2,2'-Bis(2-oxazoline)

The parent compound, 2,2'-bis(2-oxazoline), is a white to light yellow crystalline solid.[4] Its core structure consists of two oxazoline rings linked at the 2-position. This fundamental structure can be readily modified, particularly at the 4 and 5 positions of the oxazoline rings, often by introducing chiral substituents derived from amino acids, to create a wide array of chiral ligands for asymmetric catalysis.[1]

Physical and Chemical Properties

A summary of the key physicochemical properties of the parent 2,2'-bis(2-oxazoline) is provided in the table below.

| Property | Value | References |

| Molecular Formula | C₆H₈N₂O₂ | [4] |

| Molecular Weight | 140.14 g/mol | [4] |

| CAS Number | 36697-72-0 | [4] |

| Appearance | White to light yellow powder or crystal | [4] |

| Melting Point | 213 °C | [4] |

| Purity | ≥ 97% | [4] |

| Storage Conditions | Store at 2 - 8 °C | [4] |

Spectroscopic Data

The structural integrity of 2,2'-bis(2-oxazoline) can be confirmed through various spectroscopic techniques.

| Spectroscopic Data | Description | References |

| ¹H NMR | The proton NMR spectrum provides characteristic signals for the methylene protons of the oxazoline rings. | [5] |

| ¹³C NMR | The carbon NMR spectrum shows distinct peaks for the different carbon environments within the molecule. | [5] |

| IR Spectroscopy | The infrared spectrum displays characteristic absorption bands for the C=N and C-O-C functional groups of the oxazoline rings. | [6] |

While specific peak assignments and detailed interpretations require analysis of the raw spectral data, representative spectra are available in chemical databases.[5][6]

Solubility

Synthesis of 2,2'-Bis(2-oxazoline) Ligands

The synthesis of bis(oxazoline) ligands is well-established and typically involves the condensation of a dicarboxylic acid derivative with two equivalents of a chiral β-amino alcohol.[1] This modular approach allows for the introduction of various chiral scaffolds and substituents.

General Synthetic Pathway

A common synthetic route involves the reaction of a dinitrile or a dicarboxylic acid with a chiral amino alcohol. The use of chiral amino alcohols, which are often derived from readily available and inexpensive amino acids, is a key strategy for introducing chirality into the ligand.[1]

Caption: General synthesis of chiral bis(oxazoline) ligands.

Experimental Protocol: Synthesis of a Chiral Bis(oxazoline) Ligand

This protocol is adapted from a literature procedure for the synthesis of a chiral bis(oxazoline) ligand from (1R,2S)-(+)-cis-1-amino-2-indanol and diethyl malonimidate dihydrochloride.[10]

Materials:

-

(1R,2S)-(+)-cis-1-amino-2-indanol

-

Diethyl malonimidate dihydrochloride

-

Dichloromethane (DCM)

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

An oven-dried three-necked round-bottomed flask equipped with a stirrer, reflux condenser, and thermometer is charged with (1R,2S)-(+)-cis-1-amino-2-indanol (2.1 equiv), diethyl malonimidate dihydrochloride (1 equiv), and dichloromethane.[10]

-

The mixture is heated to 45 °C under a nitrogen atmosphere for 18 hours.[10]

-

After cooling to room temperature, the reaction mixture is poured into a separatory funnel and washed with water.[10]

-

The aqueous layer is extracted with dichloromethane.[10]

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[10]

-

The crude product is then purified, typically by recrystallization, to afford the pure chiral bis(oxazoline) ligand.[10]

Applications in Asymmetric Catalysis

Chiral bis(oxazoline) ligands, in combination with various metal ions (e.g., Cu(II), Rh(I)), form highly effective and versatile catalysts for a wide range of asymmetric transformations.[2][11] These reactions are fundamental to the stereoselective synthesis of complex organic molecules.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. Copper(II)-bis(oxazoline) complexes are highly efficient catalysts for the enantioselective [4+2] cycloaddition between a diene and a dienophile.[2][12]

Caption: Catalytic cycle for a Diels-Alder reaction.

Experimental Protocol: Asymmetric Diels-Alder Reaction

This protocol describes a general procedure for a copper(II)-catalyzed asymmetric Diels-Alder reaction.[2]

Materials:

-

Copper(II) triflate (Cu(OTf)₂)

-

Chiral 2,2'-bis(oxazoline) ligand (e.g., 2,2'-Bis[(4S)-4-benzyl-2-oxazoline])

-

Anhydrous dichloromethane (DCM)

-

Dienophile (e.g., N-acryloyloxazolidinone)

-

Diene (e.g., cyclopentadiene)

-

4 Å molecular sieves

Procedure:

-

In a flame-dried flask under an inert atmosphere, Cu(OTf)₂ (10 mol%) and the chiral bis(oxazoline) ligand (11 mol%) are stirred in anhydrous dichloromethane at room temperature for 1 hour to form the catalyst complex.[2]

-

Powdered 4 Å molecular sieves are added to the catalyst solution.[12]

-

The dienophile (1.0 mmol) is added to the catalyst solution, and the mixture is cooled to the desired temperature (e.g., -78 °C).[2]

-

Freshly cracked diene (3.0 mmol) is then added to the reaction mixture.[2]

-

The reaction is stirred at this temperature and monitored by a suitable technique (e.g., TLC or NMR).

-

Upon completion, the reaction is quenched, and the product is isolated and purified by chromatography.

Applications in Polymer Chemistry

2,2'-Bis(2-oxazoline) serves as a versatile building block in polymer chemistry, primarily as a chain extender for polyesters like polyethylene terephthalate (PET) and as a monomer or initiator for the synthesis of poly(2-oxazoline)s (POx).

Chain Extension of PET

In the recycling of PET, the polymer chains can undergo degradation, leading to a decrease in molecular weight and mechanical properties. 2,2'-Bis(2-oxazoline) can act as a chain extender by reacting with the carboxyl end groups of the PET chains, thereby increasing the molecular weight and improving the properties of the recycled material.[3][13] The reaction involves the ring-opening of the oxazoline by the carboxyl group to form an ester-amide linkage.[3]

References

- 1. 2,2'-Bis(2-oxazoline) | 36697-72-0 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Effects of Bifunctional Chain Extender on the Crystallinity and Thermal Stability of PET [scirp.org]

- 4. chemimpex.com [chemimpex.com]

- 5. 2,2'-BIS(2-OXAZOLINE)(36697-72-0) 1H NMR spectrum [chemicalbook.com]

- 6. 2,2'-BIS(2-OXAZOLINE)(36697-72-0) IR2 spectrum [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. orgsyn.org [orgsyn.org]

- 11. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chain extension of recycled poly(ethylene terephthalate) with 2,2′‐Bis(2‐oxazoline) | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Synthesis of 2,2'-Bis(2-oxazolines) from Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for 2,2'-bis(2-oxazolines), a critical class of C2-symmetric chiral ligands, from amino alcohols. These ligands are of paramount importance in asymmetric catalysis, finding widespread application in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries. This document details the core synthetic pathways, provides structured quantitative data for key reactions, outlines detailed experimental protocols, and visualizes the underlying chemical transformations.

Core Synthesis Mechanisms

The synthesis of 2,2'-bis(2-oxazolines) from amino alcohols predominantly follows two well-established pathways, diverging based on the nature of the dicarbonyl precursor:

-

Route A: From Dicarboxylic Acid Derivatives: This is one of the most common and versatile methods. It typically involves a two-step process: first, the condensation of a dicarboxylic acid derivative (such as a diacid dichloride or a diester) with two equivalents of a chiral amino alcohol to form a bis(hydroxyalkyl)amide intermediate. This is followed by a cyclodehydration reaction to yield the final bis(2-oxazoline).

-

Route B: The Witte-Seeliger Reaction (from Dinitriles): This method provides a more direct, one-pot synthesis. It involves the reaction of a dinitrile with a chiral amino alcohol, typically catalyzed by a Lewis acid such as zinc chloride (ZnCl₂). This reaction proceeds via a metal-catalyzed addition of the amino alcohol to the nitrile groups, followed by cyclization with the elimination of ammonia.

Quantitative Data on Synthesis

The efficiency of 2,2'-bis(2-oxazoline) synthesis is influenced by various factors including the choice of starting materials, catalyst, solvent, and reaction temperature. The following tables summarize quantitative data from representative studies.

Table 1: Synthesis of 2,2'-Bis(2-oxazolines) from Dicarboxylic Acid Derivatives

| Dicarboxylic Acid Derivative | Amino Alcohol | Cyclization Reagent | Solvent | Yield (%) | Reference |

| Malonyl dichloride | (S)-Valinol | SOCl₂, then NaOH | Toluene/Water | High | [1] |

| Diethyl malonate | (1R,2S)-(-)-Norephedrine | Bu₂SnO | Toluene | 75 | [2] |

| Diethyl malonate | (S)-Phenylalaninol | SOCl₂, then NaOH | CH₂Cl₂/Water | Good | [2] |

| Pyridine-2,6-dicarbonyl chloride | (S)-Valinol | SOCl₂, then aq. NaOH | Toluene/Water | Good | [2] |

| Diethyl malonate | (1R,2S)-(+)-cis-1-Amino-2-indanol | - | CH₂Cl₂ | 70 | [3][4] |

Table 2: Witte-Seeliger Synthesis of 2,2'-Bis(2-oxazolines) from Dinitriles

| Dinitrile | Amino Alcohol | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Malononitrile | (S)-Valinol | ZnCl₂ | Chlorobenzene | Reflux | High | [5] |

| Malononitrile | (S)-tert-Leucinol | Zn(OAc)₂ | Xylene | 130 | Good | [6] |

| Pyridine-2,6-dinitrile | (S)-Phenylalaninol | ZnCl₂ | Chlorobenzene | Reflux | Good | [2] |

| 1,2-Dicyanobenzene | 2-Amino-2-methyl-1-propanol | Cd(OAc)₂ | - | 180 | 85 | [2] |

| 2,2-Dimethylmalononitrile | Axially chiral β-amino alcohol | Zn(OTf)₂ | Toluene | Reflux | High | [3] |

Experimental Protocols

Synthesis of 2,2'-Methylenebis[(4S)-4-phenyl-2-oxazoline] from Diethyl Malonate and (S)-Phenylalaninol

This protocol is a representative example of the dicarboxylic acid derivative route.

Step 1: Synthesis of N,N'-Bis[(1S)-1-(hydroxymethyl)-2-phenylethyl]malonamide

-

A solution of (S)-phenylalaninol (2.0 equivalents) in an appropriate solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Diethyl malonate (1.0 equivalent) is added dropwise to the cooled solution.

-

The reaction mixture is stirred at room temperature for 12-24 hours, during which the bis(hydroxyalkyl)amide product precipitates.

-

The solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the pure intermediate.

Step 2: Cyclization to 2,2'-Methylenebis[(4S)-4-phenyl-2-oxazoline]

-

The N,N'-bis[(1S)-1-(hydroxymethyl)-2-phenylethyl]malonamide (1.0 equivalent) is suspended in a suitable solvent like toluene.

-

Thionyl chloride (2.2 equivalents) is added dropwise at 0 °C.

-

The mixture is then heated to reflux for 2-4 hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is dissolved in a solvent such as dichloromethane and neutralized with a base (e.g., aqueous NaOH or triethylamine).

-

The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel to afford the pure 2,2'-methylenebis[(4S)-4-phenyl-2-oxazoline].[7]

Witte-Seeliger Synthesis of 2,2'-Methylenebis[(4S)-4-tert-butyl-2-oxazoline] from Malononitrile and (S)-tert-Leucinol

This protocol exemplifies the direct, one-pot synthesis from a dinitrile.

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), malononitrile (1.0 equivalent), (S)-tert-leucinol (2.1 equivalents), and a catalytic amount of zinc acetate (Zn(OAc)₂, ~5 mol%) are combined in a high-boiling solvent such as chlorobenzene or xylene.[6]

-

The reaction mixture is heated to reflux (typically 130-140 °C) and stirred for 24-48 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

After completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed successively with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure 2,2'-methylenebis[(4S)-4-tert-butyl-2-oxazoline].

Visualized Synthesis Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core synthesis mechanisms and a general experimental workflow.

Caption: Pathway from a dicarboxylic acid derivative.

Caption: The Witte-Seeliger synthesis pathway.

Caption: A typical experimental workflow.

Conclusion

The synthesis of 2,2'-bis(2-oxazolines) from amino alcohols is a well-established and crucial process for the generation of valuable chiral ligands. The choice between the dicarboxylic acid derivative route and the Witte-Seeliger reaction depends on the availability of starting materials, desired substitution patterns on the bis(oxazoline) backbone, and the scale of the synthesis. The provided quantitative data and detailed protocols offer a solid foundation for researchers to select and optimize the most suitable synthetic strategy for their specific needs in the fields of asymmetric catalysis and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a’R,8aS,8a’S)-2,2’-(cyclopropane-1,1-diyl)bis(3a,8adihydro-8H-indeno[1,2-d]oxazole) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgsyn.org [orgsyn.org]

- 5. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]

- 6. Synthesis and Polymerization of Thiophene‐Bearing 2‐Oxazolines and 2‐Oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,2′-亚甲基双[(4S)-4-苯基-2-噁唑啉] 97% | Sigma-Aldrich [sigmaaldrich.com]

The Pivotal Role of 2,2'-Bis(2-oxazoline) Ligands in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the quest for stereochemical control remains a paramount objective. Among the arsenal of chiral ligands developed to achieve high levels of enantioselectivity, 2,2'-Bis(2-oxazoline) ligands, commonly referred to as BOX ligands, have emerged as a "privileged" class.[1] Their remarkable success stems from their modular and readily accessible synthesis, their ability to form stable complexes with a wide variety of metals, and their consistent performance in inducing high levels of asymmetry in a broad spectrum of organic transformations. This technical guide provides an in-depth exploration of the applications of BOX ligands in organic synthesis, with a focus on their role in asymmetric catalysis. We will delve into the synthesis of these ligands, their coordination chemistry, and their application in key carbon-carbon bond-forming reactions, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Synthesis of Chiral 2,2'-Bis(2-oxazoline) Ligands

The prevalence of BOX ligands in asymmetric catalysis is, in part, due to their straightforward and flexible synthesis, which typically starts from readily available chiral amino alcohols.[1] These precursors, often derived from the chiral pool of amino acids, impart the desired stereochemical information to the ligand scaffold. The most common synthetic routes involve the condensation of a dicarboxylic acid derivative with two equivalents of a chiral amino alcohol.

A general and widely adopted method for the synthesis of C2-symmetric BOX ligands involves a two-step sequence. The first step is the formation of a diamide intermediate by reacting a malonic acid derivative (such as malonyl dichloride) with a chiral β-amino alcohol. Subsequent cyclization of the diamide, often facilitated by reagents like thionyl chloride (SOCl₂) followed by a base, yields the desired bis(oxazoline) ligand.[2]

Experimental Protocol: Synthesis of (S,S)-2,2'-(Propane-2,2-diyl)bis(4-tert-butyl-4,5-dihydrooxazole) ((S,S)-tert-Butyl-BOX)

This protocol details the synthesis of the commonly used (S,S)-tert-Butyl-BOX ligand.

Step 1: Synthesis of N,N'-(2,2-dimethylmalonyl)bis((S)-tert-leucinol)

-

To a solution of (S)-tert-leucinol (2.00 g, 17.1 mmol) in dichloromethane (CH₂Cl₂, 50 mL) at 0 °C, add triethylamine (Et₃N, 5.2 mL, 37.5 mmol) dropwise.

-

Slowly add a solution of 2,2-dimethylmalonyl dichloride (1.44 g, 8.53 mmol) in CH₂Cl₂ (10 mL) to the reaction mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with the addition of water (30 mL).

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 20 mL).

-

Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude diamide can be purified by column chromatography on silica gel (ethyl acetate/hexanes gradient) to yield the pure product.

Step 2: Cyclization to (S,S)-tert-Butyl-BOX

-

To a solution of the diamide from Step 1 (1.00 g, 2.90 mmol) in anhydrous CH₂Cl₂ (30 mL) at 0 °C, add thionyl chloride (SOCl₂, 0.53 mL, 7.25 mmol) dropwise.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford the (S,S)-tert-Butyl-BOX ligand as a white solid.

General Experimental Workflow for BOX Ligand Synthesis

Caption: General workflow for the synthesis of BOX ligands.

Applications in Asymmetric Catalysis

The true utility of BOX ligands lies in their application as chiral controllers in a vast array of metal-catalyzed asymmetric reactions. They typically form C₂-symmetric complexes with various metal ions, creating a well-defined chiral environment that directs the stereochemical outcome of the reaction.[2] Copper(II) complexes of BOX ligands are particularly prevalent and have been extensively studied as chiral Lewis acid catalysts.[3]

Enantioselective Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. The use of chiral BOX-metal complexes, particularly with copper(II), has enabled highly enantioselective versions of this reaction.[4] The catalyst coordinates to the dienophile, activating it towards cycloaddition and effectively shielding one of its prochiral faces.

Quantitative Data for Cu(II)-BOX Catalyzed Diels-Alder Reaction

| Entry | Diene | Dienophile | BOX Ligand | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Diastereomeric Ratio (endo:exo) |

| 1 | Cyclopentadiene | N-Acryloyl-2-oxazolidinone | (S,S)-t-Bu-BOX | 10 | CH₂Cl₂ | -78 | 95 | 98 | >99:1 |

| 2 | Cyclopentadiene | N-Crotonoyl-2-oxazolidinone | (S,S)-t-Bu-BOX | 10 | CH₂Cl₂ | -40 | 92 | 97 | >99:1 |

| 3 | 1,3-Cyclohexadiene | N-Acryloyl-2-oxazolidinone | (S,S)-Ph-BOX | 10 | CH₂Cl₂ | -78 | 88 | 94 | 95:5 |

| 4 | Isoprene | N-Acryloyl-2-oxazolidinone | (S,S)-i-Pr-BOX | 10 | Toluene | -20 | 85 | 91 | - |

Proposed Mechanism for the Cu(II)-BOX Catalyzed Diels-Alder Reaction

Caption: Proposed catalytic cycle for the Diels-Alder reaction.

Enantioselective Aldol Reaction

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl moiety. Chiral BOX-metal complexes have been successfully employed to catalyze enantioselective Mukaiyama-type aldol reactions, where a silyl enol ether reacts with an aldehyde.

Quantitative Data for BOX-Catalyzed Asymmetric Aldol Reactions

| Entry | Aldehyde | Silyl Enol Ether | BOX Ligand | Metal (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Diastereomeric Ratio (syn:anti) |

| 1 | Benzaldehyde | Ketene silyl acetal of methyl acetate | (S,S)-Ph-BOX | Cu(OTf)₂ (10) | CH₂Cl₂ | -78 | 91 | 95 | - |

| 2 | Isobutyraldehyde | Silyl enol ether of acetophenone | (R,R)-t-Bu-BOX | Sn(OTf)₂ (10) | CH₂Cl₂ | -78 | 88 | 98 | 97:3 |

| 3 | Cinnamaldehyde | Ketene silyl acetal of methyl propionate | (S,S)-i-Pr-BOX | Cu(OTf)₂ (5) | THF | -78 | 85 | 92 | 95:5 |

| 4 | Benzaldehyde | Silyl enol ether of cyclohexanone | (R,R)-Ph-BOX | MgI₂ (10) | Toluene | -78 | 78 | 89 | 10:90 |

Enantioselective Henry (Nitroaldol) Reaction

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a valuable method for the synthesis of β-nitro alcohols, which are versatile synthetic intermediates. Copper(II)-BOX complexes have proven to be effective catalysts for rendering this reaction highly enantioselective.[2]

Quantitative Data for Cu(II)-BOX Catalyzed Asymmetric Henry Reaction

| Entry | Aldehyde | Nitroalkane | BOX Ligand | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Benzaldehyde | Nitromethane | (R,R)-IndaBOX | Cu(OAc)₂ (5) | EtOH | RT | 92 | 94 |

| 2 | 4-Nitrobenzaldehyde | Nitromethane | (S,S)-t-Bu-BOX | Cu(OAc)₂ (10) | i-PrOH | RT | 88 | 91 |

| 3 | 2-Naphthaldehyde | Nitromethane | (R,R)-Ph-BOX | Cu(OTf)₂ (10) | CH₂Cl₂ | -20 | 85 | 88 |

| 4 | Cyclohexanecarboxaldehyde | Nitromethane | (S,S)-t-Bu-BOX | Cu(OAc)₂ (5) | EtOH | RT | 81 | 90 |

Experimental Protocol: General Procedure for the Cu(II)-BOX Catalyzed Asymmetric Henry Reaction

-

In a flame-dried flask under an inert atmosphere, dissolve the chiral BOX ligand (0.055 mmol) and Cu(OAc)₂·H₂O (0.05 mmol) in anhydrous ethanol (1.0 mL).

-

Stir the mixture at room temperature for 1 hour to allow for the formation of the catalyst complex.

-

Add the aldehyde (1.0 mmol) to the catalyst solution.

-

Add nitromethane (2.0 mmol) and stir the reaction mixture at the desired temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to obtain the desired β-nitro alcohol.

-

Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

Enantioselective Cyclopropanation

The formation of cyclopropane rings is a key transformation in organic synthesis. Chiral BOX-copper(I) complexes are highly effective catalysts for the enantioselective cyclopropanation of olefins with diazoacetates.[3]

Quantitative Data for Cu(I)-BOX Catalyzed Asymmetric Cyclopropanation

| Entry | Olefin | Diazoacetate | BOX Ligand | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) (trans) | Diastereomeric Ratio (trans:cis) |

| 1 | Styrene | Ethyl diazoacetate | (S,S)-t-Bu-BOX | CuOTf (1) | CH₂Cl₂ | 25 | 95 | 99 | 90:10 |

| 2 | 1-Octene | tert-Butyl diazoacetate | (S,S)-Ph-BOX | CuOTf (1) | Dichloroethane | 25 | 88 | 97 | 85:15 |

| 3 | 2,5-Dimethyl-2,4-hexadiene | Ethyl diazoacetate | (R,R)-i-Pr-BOX | Cu(MeCN)₄PF₆ (1) | CH₂Cl₂ | 0 | 92 | 96 | - |

| 4 | Styrene | Menthyl diazoacetate | (S,S)-t-Bu-BOX | CuOTf (1) | CH₂Cl₂ | 25 | 93 | >99 | 94:6 |

Logical Relationship in Asymmetric Catalysis using BOX Ligands

Caption: Logical flow from ligand and metal to the final product.

Conclusion

2,2'-Bis(2-oxazoline) ligands have undeniably secured a prominent position in the field of asymmetric synthesis. Their ease of preparation, modularity, and the high levels of stereocontrol they impart in a wide range of synthetically important reactions have made them indispensable tools for chemists in academia and industry. The continued exploration of novel BOX ligand architectures and their application in new catalytic transformations promises to further expand their utility and impact on the synthesis of complex chiral molecules, including pharmaceuticals and other biologically active compounds. This guide has provided a comprehensive overview of the core applications of BOX ligands, offering valuable data and protocols to aid researchers in harnessing the full potential of this remarkable class of chiral ligands.

References

2,2'-Bis(2-oxazoline) as a Building Block in Polymer Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Bis(2-oxazoline) (BOX) and its derivatives represent a class of bifunctional monomers crucial in modern polymer chemistry and material science.[1] Featuring two reactive 2-oxazoline rings, these molecules serve as versatile building blocks for synthesizing a wide array of polymer architectures, including linear, branched, and cross-linked structures.[1] Their primary roles are as highly efficient chain extenders for condensation polymers like polyesters and as cross-linking agents in cationic ring-opening polymerization (CROP).

The polymers derived from or modified with bis(2-oxazoline)s, often falling under the broader class of poly(2-oxazoline)s (POx), are gaining significant attention, particularly in the biomedical field.[1] This interest is driven by their excellent biocompatibility, "stealth" properties that reduce immune system recognition, high stability, and the ability to finely tune physical and chemical properties.[2][3][4] These attributes make them ideal candidates for advanced applications, including drug delivery systems, tissue engineering, and high-performance coatings.[1][5][6]

This guide provides a comprehensive overview of the synthesis, polymerization mechanisms, properties, and applications of 2,2'-bis(2-oxazoline)s, with a focus on their role in creating advanced functional polymers.

Monomer Synthesis

The synthesis of the 2-oxazoline ring is a well-established chemical transformation. The two most prevalent methods start from either nitriles or carboxylic acids.[7]

-

From Nitriles: This is often a one-step synthesis involving the reaction of a nitrile with a 2-amino alcohol, typically catalyzed by a Lewis acid like zinc acetate. This method is efficient for producing various 2-substituted 2-oxazolines.[7][8]

-

From Carboxylic Acids: This is a multi-step process that first involves converting the carboxylic acid to an N-(2-hydroxyethyl)amide, which then undergoes a cyclization reaction to form the oxazoline ring.[1][7]

A common bis(2-oxazoline) used in polymer chemistry is 2,2’-(1,4-phenylene)bis(2-oxazoline) (PBO), which can be synthesized from terephthalonitrile (a dinitrile) and ethanolamine.[8]

Polymerization and Cross-Linking Mechanisms

This compounds are utilized in polymer synthesis in two primary ways: as reactants in polyaddition reactions for chain extension and as cross-linkers in cationic ring-opening polymerization (CROP).

Chain Extension of Condensation Polymers

Bis(2-oxazoline)s are highly effective chain extenders, particularly for polymers with carboxyl end groups, such as poly(ethylene terephthalate) (PET) and polyamides.[9] The reaction involves the nucleophilic attack of the terminal carboxylic acid group on the oxazoline ring, leading to a ring-opening reaction that forms a stable ester-amide linkage. Since the bis(2-oxazoline) molecule has two reactive sites, it can effectively couple two polymer chains, leading to a significant increase in molecular weight.[10][11] This application is particularly valuable in plastics recycling, where it helps to restore the mechanical properties of degraded polymers like PET.[9][10]

Cationic Ring-Opening Polymerization (CROP)

The CROP of 2-oxazolines is the primary method for producing well-defined poly(2-oxazoline)s (POx).[12] This living polymerization technique allows for precise control over molecular weight, low polydispersity, and the creation of complex architectures like block copolymers.[12][13] The mechanism proceeds in three main stages:

-

Initiation: The polymerization is started by a strong electrophilic initiator, such as methyl tosylate (MeOTs) or methyl triflate (MeOTf), which attacks the nitrogen atom of the oxazoline ring, forming a cationic oxazolinium species.[14][15]

-

Propagation: The cationic propagating species is then attacked by the nitrogen atom of another monomer molecule. This process repeats, extending the polymer chain. The living nature of the polymerization means that chain termination and transfer reactions are largely absent under appropriate conditions.[12][15]

-

Termination: The polymerization is concluded by adding a nucleophile (e.g., water, piperidine) that reacts with the cationic chain end, rendering it inactive.[16]

While BOX itself can be polymerized, its bifunctionality leads to cross-linked networks. A more common and sophisticated use is as a cross-linker in the synthesis of core cross-linked star (CCS) polymers.[2][17] In the "arm-first" method, living hydrophilic polymer "arms" (e.g., poly(2-methyl-2-oxazoline)) are synthesized first via CROP. These living arms then act as macroinitiators to start the copolymerization with a bis(2-oxazoline) cross-linker and a hydrophobic monomer, forming a hydrophobic core from which the hydrophilic arms radiate.[2][18]

Properties of BOX-Derived Polymers

The properties of polymers synthesized or modified with bis(2-oxazoline)s are highly tunable. For POx-based materials, the characteristics are largely dictated by the 2-substituent on the oxazoline monomer, the molecular weight, and the overall architecture.[4][12]

Physical and Thermal Properties

The glass transition temperature (Tg) of POx can be varied over a broad range, from approximately -10 to 100°C, by simply changing the side chain of the monomer.[4][12] The incorporation of rigid structures, like the phenylene group in PBO, or cross-linking generally increases the Tg. Thermal stability is also typically high, with decomposition temperatures often exceeding 300°C.[7]

Table 1: Thermal Properties of Various Poly(2-oxazoline) Copolymers

| Copolymer Composition (Molar Ratio) | Molecular Weight (Da) | Tg (°C) | Decomposition Temp. (°C) |

|---|---|---|---|

| P(EOZ 75 : PhOZ 25) | 5000 | 84 | 383 |

| P(EOZ 50 : PhOZ 50) | 5000 | 95 | 379 |

| P(EOZ 75 : PeOZ 25) | 5000 | 17 | 365 |

| P(EOZ 50 : PeOZ 50) | 5000 | -3 | 360 |

Data sourced from studies on copolymers of 2-ethyl-2-oxazoline (EOZ), 2-phenyl-2-oxazoline (PhOZ), and 2-pentyl-2-oxazoline (PeOZ).[7]

Molecular Weight Control

The living nature of CROP allows for excellent control over the molecular weight (Mn) and a narrow molecular weight distribution, indicated by a low polydispersity index (PDI), typically below 1.3.[14][19] This control is essential for applications in drug delivery, where reproducibility and precise formulation are critical.

Table 2: Molecular Weight Data from CROP of 2-Oxazolines

| Initiator | Monomer/Initiator Ratio | Mn ( g/mol , SEC) | PDI (Đ) |

|---|---|---|---|

| Methyl Tosylate | 50 | 4,800 | 1.15 |

| Methyl Tosylate | 100 | 9,500 | 1.18 |

| Methyl Triflate | 25 | 2,700 | 1.11 |

| Methyl Triflate | 50 | 5,200 | 1.12 |

Data represents typical results for the polymerization of 2-ethyl-2-oxazoline.[14][20]

Applications in Research and Drug Development

The unique properties of bis(2-oxazoline)s and the resulting polymers have led to their use in several high-value applications.

Core Cross-Linked Star Polymers for Drug Delivery

A significant application, especially for drug development, is the use of bis(2-oxazoline)s to form amphiphilic core cross-linked star (CCS) polymers.[2] These nanostructures consist of a hydrophobic core, created by copolymerizing a hydrophobic monomer and a bis(2-oxazoline) cross-linker, and a hydrophilic shell of POx arms.[2][18] The hydrophobic core is capable of encapsulating poorly water-soluble drugs, such as the anticancer agent doxorubicin.[18] The hydrophilic POx shell provides biocompatibility and stealth properties, prolonging circulation time in the body.[2] Studies have shown that drug release can be triggered by environmental changes, such as a lower pH found in tumor tissues.[18]

Other Applications

-

High-Performance Materials: As cross-linkers, bis(2-oxazoline)s are used to create thermosetting resins for high-performance coatings, adhesives, and composites.[1]

-

Asymmetric Catalysis: Chiral bis(2-oxazoline) ligands (BOX ligands) are widely used in asymmetric synthesis to catalyze a variety of enantioselective reactions.[1]

-

Hydrogels: Covalent cross-linking of hydrophilic POx chains using bis(2-oxazoline)s is a method to produce biocompatible hydrogels for tissue engineering and other biomedical applications.[5]

Experimental Protocols

Protocol 1: Synthesis of 2,2’-(1,4-Phenylene)bis(2-oxazoline) (PBO)

This protocol is adapted from the synthesis described by Wilaa et al.[8]

-

Materials: 1,4-dicyanobenzene (DCB), ethanolamine (EA), zinc acetate dihydrate (catalyst), tetrahydrofuran (THF).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere, dissolve one mole equivalent of 1,4-dicyanobenzene (DCB) in three mole equivalents of ethanolamine (EA).

-

Add zinc acetate dihydrate as a catalyst (approx. 2.5 mol%).

-

Heat the mixture to reflux at approximately 130°C for 4 hours. The release of ammonia gas indicates the reaction is proceeding.

-

At the end of the reaction, the product will be a green-yellow color. Allow the mixture to cool.

-

Dissolve the crude product in hot THF with magnetic stirring.

-

Filter the solution and remove the THF under reduced pressure.

-

The resulting yellow powder is dried under a vacuum to yield the PBO monomer.

-

-

Characterization: The structure of PBO can be confirmed using IR spectroscopy (disappearance of nitrile peak, appearance of C=N and C-O-C peaks) and ¹H NMR spectroscopy.[8]

Protocol 2: Synthesis of Core Cross-Linked Star (CCS) Polymers

This protocol for the "arm-first" method is adapted from the work of Al-Debasi et al.[2] using microwave-assisted CROP.

-

Materials: 2-methyl-2-oxazoline (MeOx), methyl tosylate (MeOTs, initiator), 2,2’-(1,4-phenylene)bis-2-oxazoline (PhBisOx, cross-linker), 2-n-butyl-2-oxazoline (ButOx, hydrophobic monomer), dichloromethane (DCM, solvent), N-phenylpiperazine (terminator). All reagents and solvents must be anhydrous.

-

Procedure:

-

Synthesis of PMeOx Arms (Macroinitiator): a. In a glovebox under an argon atmosphere, add the desired amount of MeOTs initiator to a microwave vial. b. Add anhydrous DCM, followed by the MeOx monomer (e.g., for a degree of polymerization of 60). c. Seal the vial and heat in a microwave reactor at 140°C for a set time (e.g., 15 minutes) to achieve full monomer conversion. The result is a solution of living PMeOx arms.

-

Core Cross-linking: a. To the vial containing the living PMeOx, add a solution of PhBisOx (cross-linker) and ButOx (hydrophobic comonomer) in anhydrous DCM. b. Reseal the vial and heat again in the microwave reactor at 140°C for 30 minutes. This initiates the copolymerization and cross-linking to form the star polymer.

-

Termination: a. Cool the reaction mixture and add an excess of N-phenylpiperazine to terminate the living cationic chains.

-

-

Characterization: The molecular structure, size, and dispersity of the resulting CCS polymers are characterized by Size Exclusion Chromatography (SEC) and ¹H NMR spectroscopy.[2]

Protocol 3: General Polymer Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm monomer conversion, polymer structure, and end-group functionality.[8][16]

-

Size Exclusion Chromatography (SEC): SEC (also known as Gel Permeation Chromatography, GPC) is essential for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[2][14]

-

Differential Scanning Calorimetry (DSC): DSC is used to determine thermal transitions, most importantly the glass transition temperature (Tg) of the polymers.[7]

-

Thermogravimetric Analysis (TGA): TGA is performed to assess the thermal stability and decomposition temperature of the materials.[7]

Conclusion

This compounds are highly valuable and versatile building blocks in polymer chemistry. Their ability to act as efficient chain extenders revitalizes recycled polymers, while their role as cross-linkers in cationic ring-opening polymerization enables the creation of sophisticated architectures like core cross-linked star polymers. The resulting materials, particularly those based on poly(2-oxazoline)s, offer a unique combination of biocompatibility, tunability, and stability, positioning them as a leading platform for advanced biomedical applications, from drug delivery to regenerative medicine. Continued research into novel bis(2-oxazoline) structures and polymerization techniques will undoubtedly expand their utility and impact across materials science and medicine.

References

- 1. 2,2'-Bis(2-oxazoline) | 36697-72-0 | Benchchem [benchchem.com]

- 2. Poly(2-oxazoline)-based core cross-linked star polymers: synthesis and drug delivery applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00116D [pubs.rsc.org]

- 3. Poly(2-Oxazoline)s: The Versatile Polymer Platform for Biomedicine [merckmillipore.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Covalently cross-linked poly(2-oxazoline) materials for biomedical applications – from hydrogels to self-assembled and templated structures - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. asjp.cerist.dz [asjp.cerist.dz]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Living cationic ring-opening polymerization of 2-oxazolines initiated by rare-earth metal triflates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Poly(2-oxazoline)-based core cross-linked star polymers: synthesis and drug delivery applications - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

The Pivotal Role of Chirality and C2-Symmetry in Bis(oxazoline) Ligands: A Technical Guide for Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the quest for highly efficient and selective catalysts is paramount. Among the most successful classes of chiral ligands are the C2-symmetric bis(oxazolines), often abbreviated as BOX ligands. Their prevalence in academic and industrial research, particularly in the synthesis of chiral drug intermediates, stems from a unique combination of structural rigidity, tunable steric and electronic properties, and the profound impact of their inherent chirality and C2-symmetry on the stereochemical outcome of a vast array of chemical transformations. This technical guide provides an in-depth exploration of the core principles of chirality and C2-symmetry in bis(oxazoline) ligands, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

The Significance of C2-Symmetry and Chirality in Catalysis

Chiral bis(oxazoline) ligands are prized for their C2-symmetric framework, a feature that significantly simplifies the catalytic landscape.[1] This symmetry element means that the molecule can be rotated by 180 degrees around a central axis to yield an identical structure. In the context of a metal complex, this reduces the number of possible diastereomeric transition states, thereby enhancing the enantioselectivity of the catalyzed reaction.[1][2] The chiral centers, typically derived from readily available chiral amino alcohols, are positioned in close proximity to the coordinating nitrogen atoms.[1] This arrangement creates a well-defined and rigid chiral pocket around the metal center, which effectively dictates the facial selectivity of substrate approach, leading to the preferential formation of one enantiomer over the other.[1][3]

The general structure of a C2-symmetric bis(oxazoline) ligand features two chiral oxazoline rings connected by a linker. The substituents at the chiral centers of the oxazoline rings and the nature of the linker can be systematically varied to fine-tune the steric and electronic properties of the ligand, allowing for the optimization of catalytic activity and enantioselectivity for a specific transformation.[2][4]

A diagram illustrating the general structure and C2-symmetry axis of a bis(oxazoline) ligand.

Synthesis of Bis(oxazoline) Ligands

The synthesis of C2-symmetric bis(oxazoline) ligands is typically straightforward and modular, allowing for the generation of a diverse library of ligands. The most common approach involves the condensation of a dicarboxylic acid derivative, such as a malononitrile or a dicarboxylic acid chloride, with two equivalents of a chiral β-amino alcohol.[1][2] The chirality of the resulting ligand is directly derived from the enantiopure amino alcohol starting material, which are often commercially available or can be readily synthesized from amino acids.[5]

The formation of the oxazoline rings can be achieved through a cyclization reaction, often promoted by reagents like thionyl chloride followed by a base, or by using a Lewis acid catalyst.[1][2] This synthetic flexibility enables the introduction of a wide variety of substituents on the oxazoline ring and the linker, thereby allowing for the systematic tuning of the ligand's properties for optimal performance in a given catalytic reaction.

Applications in Asymmetric Catalysis: A Quantitative Perspective

Bis(oxazoline) ligands, in combination with various metal precursors (e.g., copper, palladium, magnesium, zinc), have proven to be highly effective catalysts for a broad spectrum of asymmetric transformations that are crucial in the synthesis of complex molecules and pharmaceutical agents.[1][3] Below are tables summarizing the performance of different BOX-metal complexes in key asymmetric reactions.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Chiral BOX-copper(II) complexes are particularly effective catalysts for this transformation.

| Ligand (BOX) | Dienophile | Diene | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Reference |

| t-Bu-BOX | N-Acryloyloxazolidinone | Cyclopentadiene | 10 | CH2Cl2 | 95 | 98 | [1] |

| Ph-BOX | N-Acryloyloxazolidinone | Cyclopentadiene | 10 | CH2Cl2 | 95 | 82 | [1] |

| Inda-BOX | N-Acryloyloxazolidinone | Cyclopentadiene | 8 | CH2Cl2 | - | 94 | [1] |

Asymmetric Cyclopropanation

The enantioselective cyclopropanation of olefins is a fundamental C-C bond-forming reaction. Copper(I)-BOX complexes are highly efficient catalysts for the reaction of olefins with diazoacetates.

| Ligand (BOX) | Olefin | Diazoacetate | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) (trans) | Reference |

| t-Bu-BOX | Styrene | Ethyl diazoacetate | 1 | Dichloroethane | 80 | 99 | [2] |

| Ph-BOX | Styrene | Ethyl diazoacetate | 1 | Dichloroethane | 75 | 97 | [2] |

| Methylene-BOX | Styrene | Ethyl diazoacetate | 2 | Benzene | 63 | 94 | [1] |

Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction provides a route to β-nitro alcohols, which are versatile synthetic intermediates. Copper(II)-BOX complexes have been successfully employed as catalysts for this reaction.

| Ligand (BOX) | Aldehyde | Nitroalkane | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Reference |

| Inda-BOX | Benzaldehyde | Nitromethane | 5.5 | Ethanol | 91 | 94 | [6][7] |

| t-Bu-BOX | Benzaldehyde | Nitromethane | 13.5 | CH2Cl2 | 85 | 72 | [7] |

| Ph-BOX | Benzaldehyde | Nitromethane | 13.5 | CH2Cl2 | 92 | 68 | [7] |

Experimental Protocols

To facilitate the practical application of this knowledge, detailed experimental protocols for the synthesis of a representative bis(oxazoline) ligand and its use in a catalytic asymmetric reaction are provided below.

Synthesis of (S,S)-2,2'-(1-Methylethylidene)bis(4-phenyl-4,5-dihydrooxazole) ((S,S)-Ph-BOX)

This protocol describes the synthesis of a commonly used phenyl-substituted bis(oxazoline) ligand.

Step 1: Synthesis of N,N'-(1,1-Dimethyl-2,2-ethanediyl)bis[β-hydroxy-benzeneethanamide]

-

To a solution of (S)-phenylglycinol (2.0 g, 14.6 mmol) in dichloromethane (50 mL) at 0 °C, add triethylamine (4.5 mL, 32.1 mmol).

-

Slowly add a solution of dimethylmalonyl chloride (1.23 g, 7.29 mmol) in dichloromethane (10 mL) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution (30 mL).

-

Separate the organic layer, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (ethyl acetate/hexanes) to afford the desired bis-amide.

Step 2: Cyclization to form (S,S)-Ph-BOX

-

To a solution of the bis-amide from Step 1 (1.0 g, 2.7 mmol) in dichloromethane (30 mL) at 0 °C, add thionyl chloride (0.44 mL, 6.0 mmol) dropwise.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to yield the (S,S)-Ph-BOX ligand as a white solid.

A workflow diagram for the synthesis of (S,S)-Ph-BOX.

Catalytic Asymmetric Diels-Alder Reaction using a Cu(II)-BOX Complex

This protocol outlines a general procedure for the copper-catalyzed asymmetric Diels-Alder reaction between cyclopentadiene and an N-acryloyloxazolidinone.

Materials:

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)2)

-

(S,S)-t-Bu-BOX ligand

-

N-Acryloyloxazolidinone

-

Cyclopentadiene (freshly cracked)

-

Anhydrous dichloromethane (CH2Cl2)

Procedure:

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve Cu(OTf)2 (0.1 mmol) and the (S,S)-t-Bu-BOX ligand (0.11 mmol) in anhydrous CH2Cl2 (10 mL).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the chiral catalyst complex.

-

Cool the reaction mixture to the desired temperature (e.g., -78 °C).

-

Add the N-acryloyloxazolidinone (1.0 mmol) to the catalyst solution.

-

Slowly add freshly cracked cyclopentadiene (3.0 mmol) to the reaction mixture.

-

Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a few drops of water.

-

Allow the mixture to warm to room temperature and pass it through a short plug of silica gel, eluting with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis.

A simplified catalytic cycle for the Cu(II)-BOX catalyzed asymmetric Diels-Alder reaction.

Conclusion

The C2-symmetry and inherent chirality of bis(oxazoline) ligands are fundamental to their remarkable success in asymmetric catalysis. The well-defined chiral environment they create around a metal center allows for precise control over the stereochemical outcome of a wide range of reactions, making them invaluable tools for the synthesis of enantiomerically pure compounds. The modular and straightforward synthesis of these ligands further enhances their utility, enabling the rapid development of tailored catalysts for specific applications. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the principles and practical applications of BOX ligands is essential for the design and implementation of efficient and highly selective catalytic processes.

References

- 1. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction [organic-chemistry.org]

- 7. people.bu.edu [people.bu.edu]

Role of 2,2'-Bis(2-oxazoline) in asymmetric catalysis

An In-depth Technical Guide on the Role of 2,2'-Bis(2-oxazoline) Ligands in Asymmetric Catalysis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rise of Privileged Ligands

In the realm of asymmetric synthesis, the development of effective chiral catalysts is paramount for producing enantiomerically pure compounds, a critical requirement in the pharmaceutical and agrochemical industries. Among the vast array of chiral ligands developed, C2-symmetric bis(oxazolines), commonly known as BOX ligands, have emerged as a class of "privileged chiral ligands".[1][2][3][4] First introduced in the late 1980s and early 1990s, these ligands have demonstrated remarkable versatility and effectiveness in a wide range of metal-catalyzed enantioselective reactions.[1][2][4]

Their success stems from several key features:

-

Modular Synthesis: BOX ligands are readily synthesized from commercially available chiral amino alcohols, allowing for systematic tuning of their steric and electronic properties.[1][5]

-

Strong Metal Chelation: The two nitrogen atoms of the oxazoline rings form stable chelate complexes with a variety of metals, including copper, iron, zinc, and palladium.[6][7]

-

Well-Defined Chiral Environment: The C2-symmetry of the ligand creates a highly ordered and predictable chiral pocket around the metal center, enabling effective stereochemical communication and high levels of enantioselectivity.[2][6]

This guide provides a comprehensive overview of the synthesis, mechanism, and application of BOX ligands in asymmetric catalysis, presenting key data, experimental protocols, and mechanistic diagrams to serve as a valuable resource for professionals in chemical research and drug development.

Synthesis of Chiral BOX Ligands

The modularity of BOX ligands is a direct result of their straightforward and well-established synthetic routes. The most common method involves the condensation of a bifunctional starting material, such as a dicarboxylic acid derivative or a dinitrile, with an enantiopure 2-amino alcohol.[1] The chirality is sourced from the amino alcohols, which are often derived from the chiral pool of amino acids.[1]

The general synthetic workflow allows for extensive variation. Different dicarboxylic acids can be used to alter the backbone and bite angle of the ligand, while a wide variety of chiral amino alcohols can be employed to modify the steric environment at the 4- and 5-positions of the oxazoline rings.

Mechanism of Asymmetric Induction

The enantioselectivity of BOX-metal catalysts is attributed to the formation of a well-defined chiral complex that coordinates with the substrate. For many reactions, particularly with Cu(II) catalysts, a twisted square-planar intermediate is proposed to be the key to stereochemical control.[1][2][8]

In this model:

-

The C2-symmetric BOX ligand binds to the metal center (e.g., Cu(II)) in a bidentate fashion.

-

The substrate, which must contain a chelating group (e.g., a bidentate dienophile in a Diels-Alder reaction), coordinates to the metal Lewis acid.[8]

-

The bulky substituents at the 4-position of the oxazoline rings extend over the coordination sites, effectively blocking one of the two prochiral faces of the coordinated substrate.[2]

-

The incoming reagent is therefore directed to attack the less sterically hindered face, resulting in the preferential formation of one enantiomer.

Applications in Asymmetric Catalysis

BOX ligands have been successfully applied to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions.[2][5] Below are details for some of the most significant transformations.

Diels-Alder Reaction

The enantioselective Diels-Alder reaction is a powerful tool for the synthesis of complex cyclic systems. BOX-Cu(II) complexes are highly effective catalysts for this transformation, particularly with bidentate dienophiles like N-acryloyloxazolidinones.[6][8] High levels of diastereo- and enantioselectivity are typically observed.[8][9]

| Ligand/Metal | Diene | Dienophile | Yield (%) | ee (%) | Diastereomeric Ratio (endo:exo) |

| (S,S)-t-Bu-BOX / Cu(OTf)₂ | Cyclopentadiene | N-Acryloyl-2-oxazolidinone | 98 | 98 | >99:1 |

| (S,S)-Ph-BOX / Cu(OTf)₂ | Cyclopentadiene | N-Acryloyl-2-oxazolidinone | 99 | 91 | >99:1 |

| (S,S)-t-Bu-BOX / Cu(SbF₆)₂ | Cyclopentadiene | N-Crotonyl-2-oxazolidinone | 99 | 96 | >99:1 |

| (S,S)-t-Bu-BOX / Cu(OTf)₂ | Isoprene | N-Acryloyl-2-oxazolidinone | 84 | 94 | N/A |

Data compiled from references[8].

Experimental Protocol: Copper-Catalyzed Asymmetric Diels-Alder Reaction [10][11]

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), the BOX ligand (e.g., (S,S)-t-Bu-BOX, 0.11 mmol) is dissolved in a dry, anhydrous solvent such as dichloromethane (CH₂Cl₂, 5 mL). The corresponding metal salt (e.g., Cu(OTf)₂, 0.10 mmol) is added, and the mixture is stirred at room temperature for 1-4 hours until a homogeneous solution of the chiral complex is formed.

-

Reaction Setup: The flask is cooled to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).

-

Substrate Addition: The dienophile (e.g., N-acryloyl-2-oxazolidinone, 1.0 mmol) is added to the catalyst solution and stirred for 5-10 minutes.

-

Diene Addition: The diene (e.g., freshly cracked cyclopentadiene, 3.0 mmol) is then added dropwise over a period of 5 minutes.

-

Reaction Monitoring: The reaction is stirred at the low temperature and monitored by thin-layer chromatography (TLC) until the dienophile is consumed (typically 1-6 hours).

-

Workup: The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC).

Friedel-Crafts Alkylation

The asymmetric Friedel-Crafts alkylation is a key method for forming C-C bonds at aromatic rings. Chiral BOX-Cu(II) complexes catalyze the enantioselective addition of electron-rich arenes, such as indoles and pyrroles, to various electrophiles like nitroalkenes or alkylidene malonates.[12][13]

| Ligand/Metal | Indole Substrate | Electrophile | Yield (%) | ee (%) |

| Thiophene-BOX (L5) / Cu(OTf)₂ | Indole | trans-β-Nitrostyrene | 72 | 75 |

| Thiophene-BOX (L5) / Cu(OTf)₂ | Indole | p-Fluoro-β-nitrostyrene | 76 | 81 |

| Thiophene-BOX (L5) / Cu(OTf)₂ | 2-Methylindole | trans-β-Nitrostyrene | 65 | 68 |

| Ph-BOX / Cu(OTf)₂ | Indole | Ethyl 2-oxo-4-phenylbut-3-enoate | 96 | >99 |

Data compiled from references[12][13].

Experimental Protocol: Copper-Catalyzed Asymmetric Friedel-Crafts Alkylation [13]

-

Catalyst Preparation: To a solution of the BOX ligand (0.03 mmol, 15 mol%) in a dry solvent (e.g., toluene, 1.0 mL) in a test tube is added the metal salt (e.g., Cu(OTf)₂, 0.03 mmol, 15 mol%). The mixture is stirred at room temperature for 30 minutes under an inert atmosphere.

-

Reagent Addition: The indole substrate (0.2 mmol) is added, followed by the electrophile (e.g., a β-nitrostyrene derivative, 0.22 mmol).

-

Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 25 °C) for the required time (e.g., 48 hours). The progress of the reaction is monitored by TLC.

-

Workup: Upon completion, the solvent is removed under reduced pressure.

-

Purification and Analysis: The residue is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to afford the desired product. The enantiomeric excess is determined by chiral HPLC analysis.

Other Key Transformations

The utility of BOX ligands extends to many other critical asymmetric reactions, highlighting their broad applicability in organic synthesis.

| Reaction Type | Ligand/Metal | Substrate Example | Yield (%) | ee (%) |

| Aldol Reaction | t-Bu-BOX / Cu(OTf)₂ | Silyl enol ether + Pyruvate ester | 80 | 86 |

| Mannich Reaction | Ph-BOX / Cu(OTf)₂ | Silyl enol ether + Imino ester | 96 | >99 |

| Cyclopropanation | Ph-BOX / CuOTf | Styrene + Ethyl diazoacetate | 90 | 99 |

| Hydrosilylation | PyBOX / Rhodium complex | Acetophenone | >95 | 93 |

| Michael Addition | t-Bu-BOX / Ni(ClO₄)₂ | Dibenzyl malonate + Chalcone | 95 | 98 |

Data compiled from references[1][2][4][12][14].

General Experimental and Analytical Workflow

The successful execution of a BOX-catalyzed asymmetric reaction requires careful experimental setup and rigorous analysis. The general workflow encompasses catalyst preparation, reaction execution, product isolation, and stereochemical analysis.

Conclusion: An Indispensable Tool in Asymmetric Synthesis

For over three decades, 2,2'-Bis(2-oxazoline) ligands have proven to be indispensable tools in the field of asymmetric catalysis.[5][6] Their modular and accessible synthesis, coupled with the ability to form well-defined chiral environments around various metal centers, has enabled the development of highly enantioselective methods for a multitude of important organic transformations. The consistent success of BOX-metal catalysts in reactions like the Diels-Alder, Friedel-Crafts, and aldol reactions has cemented their status as "privileged" ligands. For researchers and professionals in drug development, a thorough understanding of the synthesis, mechanism, and application of BOX ligands is essential for the efficient and stereocontrolled construction of complex chiral molecules that form the core of modern pharmaceuticals.

References

- 1. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]

- 2. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 3. Chiral-at-metal catalysts: history, terminology, design, synthesis, and applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01043D [pubs.rsc.org]

- 4. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rameshrasappan.com [rameshrasappan.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. community.wvu.edu [community.wvu.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

The Architecture of Asymmetric Catalysis: A Technical Guide to 2,2'-Bis(2-oxazoline) Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of asymmetric catalysis, the quest for efficient and selective chiral catalysts is paramount. Among the privileged classes of ligands that have emerged, 2,2'-Bis(2-oxazoline) (BOX) ligands have established themselves as a cornerstone for the synthesis of enantiomerically pure compounds. Their robust coordination to a variety of metal centers, coupled with their tunable steric and electronic properties, has led to their successful application in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides an in-depth exploration of the structural intricacies of BOX-metal complexes, offering a comprehensive resource for researchers in academia and industry. We will delve into the coordination chemistry, present key structural data, provide detailed experimental protocols for their synthesis and characterization, and visualize the catalytic pathways they orchestrate.

Core Structural Features of BOX-Metal Complexes

The efficacy of BOX ligands in asymmetric catalysis is intrinsically linked to the well-defined chiral environment they create around a central metal ion. Typically synthesized from readily available chiral amino alcohols, C2-symmetric BOX ligands coordinate to metals in a bidentate fashion through their two nitrogen atoms. This coordination imposes a rigid, chiral scaffold that dictates the facial selectivity of substrate approach.

The geometry of the resulting metal complex is a critical determinant of its catalytic activity and enantioselectivity. Common coordination geometries observed for BOX-metal complexes include square planar, distorted square planar, square pyramidal, and octahedral. The preferred geometry is influenced by several factors, including the identity of the metal, its oxidation state, the nature of the counter-ions or ancillary ligands, and the steric bulk of the substituents on the oxazoline rings.

For instance, methylene-bridged BOX ligands often lead to twisted square planar intermediates in their catalytic cycles.[1] In contrast, pyridine-bridged bis(oxazolines) (PyBOX), acting as meridially tridentate ligands, can form square pyramidal complexes.[2] The nature of the metal also plays a significant role; for example, Cu(II) complexes with halide counter-ions tend to be more distorted towards a square-planar geometry compared to the tetrahedral complexes formed with Zn(II), Ni(II), and Fe(II) chlorides.[3]

Quantitative Structural Data of Key BOX-Metal Complexes

The precise arrangement of atoms within a BOX-metal complex dictates its catalytic prowess. X-ray crystallography has been an indispensable tool for elucidating these structures, providing a wealth of data on bond lengths, bond angles, and coordination geometries. The following tables summarize key structural parameters for some of the most common and catalytically relevant BOX-metal complexes.

Table 1: Selected Bond Lengths in BOX-Metal Complexes

| Metal | Ligand Substituent | Ancillary Ligand(s) | M-N (Å) | M-X (Å) (X = Ancillary Ligand) | Reference(s) |

| Cu(II) | Phenyl | OH (bridging) | 2.01 - 2.04 | 1.93 - 1.95 (Cu-O) | [4] |

| Ni(II) | Naphthyridine-bridged | Acetate | 2.003 - 2.129 | - | [5] |

| Ni(II) | Pyrazole-bridged | Acetate | 1.855 - 1.903 | - | [5] |

| Pd(II) | Phenyl, Dimethyl | Cl | ~2.05 | ~2.30 | [2][6] |

| Pd(II) | Phenyl, Dimethyl | Me, Cl | - | 2.02 (Pd-C), 2.30 (Pd-Cl) | [6] |

| Zn(II) | Imidazole-bridged | Cl | - | - | [5] |

Table 2: Selected Bond Angles in BOX-Metal Complexes

| Metal | Ligand Substituent | Ancillary Ligand(s) | N-M-N (°) | X-M-X/N-M-X (°) | Geometry | Reference(s) |

| Cu(II) | Phenyl | OH (bridging) | - | 90.4 (Cu-O-Cu) | Square Pyramidal | [4] |

| Ni(II) | Naphthyridine-bridged | Acetate | 90.24 - 93.03 | 80.34 - 81.53 (N-Ni-Namide) | Distorted Octahedral | [5] |

| Ni(II) | Pyrazole-bridged | Acetate | - | - | Distorted Square Planar | [5] |

| Pd(II) | Phenyl, Dimethyl | Cl | 88.88 - 88.98 | 92.5 - 93.5 (Cl-Pd-Cl) | Square Planar | [2] |

| Zn(II) | Pyridazine-bridged | Cl | - | - | - | [5] |

Experimental Protocols

The reliable synthesis and characterization of BOX-metal complexes are crucial for their successful application in catalysis. This section provides detailed, step-by-step protocols for the preparation and analysis of representative complexes.

Synthesis of a Representative Copper(II)-BOX Complex: Cu((S,S)-t-Bu-BOX)₂

This protocol is adapted from established literature procedures.[7]

Materials:

-

(S,S)-2,2'-isopropylidenebis(4-tert-butyl-2-oxazoline) ((S,S)-t-Bu-BOX)

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and stir bar

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), add (S,S)-t-Bu-BOX (1.0 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Add anhydrous DCM (10 mL) to dissolve the ligand.

-

In a separate dry vial, weigh out Cu(OTf)₂ (1.0 mmol) and dissolve it in a minimal amount of anhydrous DCM (approx. 5 mL).

-

Slowly add the Cu(OTf)₂ solution to the stirred solution of the BOX ligand at room temperature.

-

Stir the resulting solution at room temperature for 2 hours. The color of the solution should change, indicating complex formation.

-

Reduce the volume of the solvent in vacuo to approximately 2-3 mL.

-

Add anhydrous diethyl ether dropwise until a precipitate forms.

-

Isolate the solid product by filtration under an inert atmosphere, wash with a small amount of cold diethyl ether, and dry under high vacuum.

Synthesis of a Representative Nickel(II)-BOX Complex: (BOX)NiCl₂

This protocol is a general representation based on literature methods.[8][9]

Materials:

-

2,2'-Bis(2-oxazoline) ligand (e.g., Ph-BOX)

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Anhydrous ethanol

-

Reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the BOX ligand (1.0 mmol) in anhydrous ethanol (15 mL) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

In a separate beaker, dissolve NiCl₂·6H₂O (1.0 mmol) in a minimal amount of anhydrous ethanol (approx. 5-10 mL).

-

Add the nickel chloride solution to the ligand solution with stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Allow the reaction mixture to cool to room temperature, during which time a precipitate may form. If necessary, the solution can be concentrated to induce precipitation.

-

Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of BOX-metal complexes in solution. For diamagnetic complexes (e.g., Pd(II), Zn(II)), standard ¹H and ¹³C NMR techniques can provide detailed information about the ligand environment. For paramagnetic complexes (e.g., Cu(II), Ni(II)), specialized NMR techniques are required.

General Protocol for ¹H and ¹³C NMR of Diamagnetic BOX Complexes:

-

Dissolve 5-10 mg of the complex in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, DMSO-d₆) in a standard NMR tube.

-

Acquire a ¹H NMR spectrum to observe the chemical shifts and coupling constants of the ligand protons. Coordination to the metal will typically induce shifts in the proton resonances compared to the free ligand.

-

Acquire a ¹³C NMR spectrum to observe the carbon resonances. The signals for the carbon atoms closest to the metal center will be most affected.

-

2D NMR experiments such as COSY, HSQC, and HMBC can be used to fully assign the proton and carbon signals and confirm the connectivity of the ligand.

Considerations for Paramagnetic BOX Complexes:

-

Paramagnetic centers cause significant broadening and large chemical shifts (hyperfine shifts) of NMR signals.[10]

-

A specialized "toolbox" of paramagnetic NMR experiments may be necessary for structural elucidation, including 1D techniques with modified pulse sequences and 2D experiments like COSY and NOESY adapted for fast relaxing signals.[6][10]

-

Variable temperature NMR studies can be useful to investigate dynamic processes and the temperature dependence of the paramagnetic shifts.

Visualizing Catalytic Mechanisms

To fully appreciate the role of BOX-metal complexes in asymmetric catalysis, it is essential to understand their involvement in the catalytic cycle. The following diagrams, rendered in DOT language, illustrate the proposed mechanisms for three key transformations.

Copper-Catalyzed Asymmetric Diels-Alder Reaction

This reaction is a classic example of the utility of BOX-Cu(II) complexes as chiral Lewis acids. The catalyst activates the dienophile towards cycloaddition and controls the facial selectivity.

Figure 1: Catalytic cycle of a Copper-BOX catalyzed Diels-Alder reaction.

Palladium-Catalyzed Asymmetric Allylic Alkylation

In this transformation, a Pd-BOX complex facilitates the enantioselective substitution of an allylic leaving group with a nucleophile.

Figure 2: Catalytic cycle of a Palladium-BOX catalyzed allylic alkylation.

Zinc-Catalyzed Asymmetric Aldol Reaction

Chiral Zn-BOX complexes can act as effective catalysts for the direct asymmetric aldol reaction, promoting the formation of β-hydroxy carbonyl compounds with high enantioselectivity.

Figure 3: Catalytic cycle of a Zinc-BOX catalyzed asymmetric aldol reaction.

Conclusion

The rich coordination chemistry of 2,2'-Bis(2-oxazoline) ligands has given rise to a vast and versatile family of metal complexes that are indispensable tools in modern asymmetric synthesis. Understanding the structural nuances of these complexes, from their fundamental coordination geometries to the subtle interplay of electronic and steric effects, is key to rationally designing more efficient and selective catalysts. This guide has provided a foundational overview of the structure of BOX-metal complexes, supported by quantitative data, detailed experimental protocols, and visual representations of their catalytic roles. It is our hope that this resource will serve as a valuable reference for researchers and professionals in the field, empowering them to further innovate and advance the frontiers of asymmetric catalysis and drug development.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. rameshrasappan.com [rameshrasappan.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enantioselective C–H Amination Catalyzed by Nickel Iminyl Complexes Supported by Anionic Bisoxazoline (BOX) Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. Heteroleptic [Bis(oxazoline)](dipyrrinato)zinc(II) Complexes: Bright and Circularly Polarized Luminescence from an Originally Achiral Dipyrrinato Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]